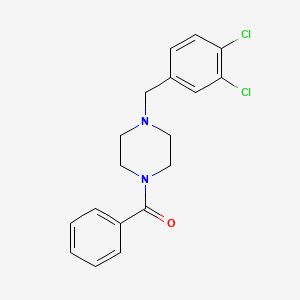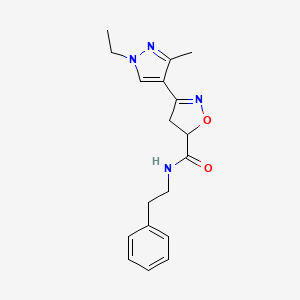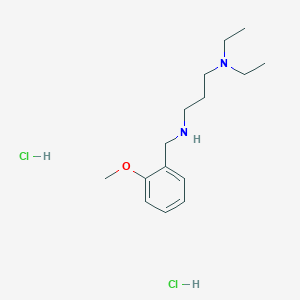
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine, also known as BDZP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including antitumor, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of topoisomerases, which are essential enzymes for DNA replication and transcription. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis in tumor cells and inhibit the growth of tumors. In antifungal research, this compound has been found to disrupt fungal cell membranes and inhibit fungal growth. In antiviral research, this compound has been found to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound with high purity and stability, making it a reliable compound for scientific research. However, the limitations of this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 1-benzoyl-4-(3,4-dichlorobenzyl)piperazine research. In cancer research, this compound could be further studied for its potential as a chemotherapeutic agent. In antifungal research, this compound could be further studied for its potential as a treatment for fungal infections. In antiviral research, this compound could be further studied for its potential as a treatment for viral infections. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biological effects.
Synthesis Methods
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine can be synthesized through a multistep process involving the reaction of 1-benzoylpiperazine with 3,4-dichlorobenzyl chloride. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Scientific Research Applications
1-benzoyl-4-(3,4-dichlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been found to inhibit the growth of tumor cells and induce apoptosis. In antifungal research, this compound has been found to possess potent antifungal activity against several fungal species. In antiviral research, this compound has been found to inhibit the replication of several viruses, including HIV-1 and HSV-1.
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-16-7-6-14(12-17(16)20)13-21-8-10-22(11-9-21)18(23)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLPQSYACTUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)

![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)

![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)

![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)


![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
